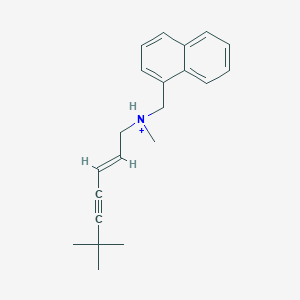![molecular formula C27H23N5O4S B1224624 6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)
6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Metabolism in Human Hepatocytes
A study by Turesky et al. (2002) explored the metabolism of heterocyclic aromatic amines, such as MeIQx and PhIP, in human and rat hepatocytes. The study identified various metabolites, including 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (HONH-MeIQx) and 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), formed by cytochrome P4501A2 (CYP1A2). These findings contribute to the understanding of human liver enzymes' activity in metabolizing these compounds, which is crucial for assessing human health risks (Turesky, Guengerich, Guillouzo, & Langouët, 2002).
Novel Heterocyclic Synthesis
AwadIbrahim (2006) conducted a study on the synthesis of novel azo sulfa drugs and heterocyclic substituted thioquinoxalinone dyes. The research involved creating new compounds and assessing their antibacterial and antifungal activities. This work highlights the potential application of such compounds in developing new antimicrobial agents (AwadIbrahim, 2006).
Cytotoxic Activity in Cancer Research
Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines. This research indicates the potential application of these compounds in developing new cancer therapies (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Radioligand Development for PET Imaging
Matarrese et al. (2001) synthesized novel quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine type receptors (PBR) imaging in vivo with positron emission tomography (PET). This research contributes to the development of new tools for noninvasive assessment in medical imaging (Matarrese, Moresco, Cappelli, Anzini, Vomero, Simonelli, Verza, Magni, Sudati, Soloviev, Todde, Carpinelli, Kienle, & Fazio, 2001).
Topoisomerase II Inhibition
Wentland et al. (1993) investigated 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives for their inhibitory activity against mammalian topoisomerase II. This enzyme plays a crucial role in DNA replication and cell division, making these compounds relevant in cancer research and therapy (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).
Polyamide Synthesis in Material Science
Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polymers, featuring pyridyl moieties, have potential applications in materials science, particularly in developing new polymers with specific mechanical and thermal properties (Faghihi & Mozaffari, 2008).
GPR55 Agonist in Endocannabinoid Research
Console-Bram et al. (2017) identified the compound as a selective antagonist of GPR55 in their study on N-arachidonoyl glycine (NAGly), an endocannabinoid receptor. Understanding the interaction of such compounds with GPR55 can provide insights into developing new therapeutics targeting the endocannabinoid system (Console-Bram, Ciuciu, Zhao, Zipkin, Brǎiloiu, & Abood, 2017).
Propiedades
Nombre del producto |
6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C27H23N5O4S |
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
6,8-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H23N5O4S/c1-16-12-17(2)26-21(13-16)22(15-24(30-26)23-6-4-5-11-28-23)27(33)29-19-7-9-20(10-8-19)37(34,35)32-25-14-18(3)36-31-25/h4-15H,1-3H3,(H,29,33)(H,31,32) |
Clave InChI |
NYYDIRAMLLWGJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NOC(=C5)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1224542.png)
![N-butyl-N-methyl-2-benzo[cd]indolamine](/img/structure/B1224543.png)
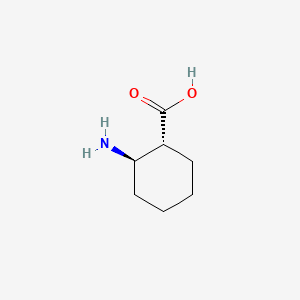
![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)
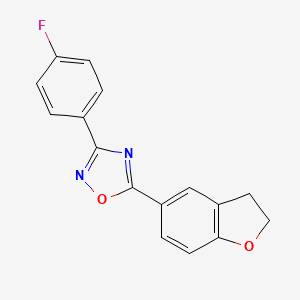
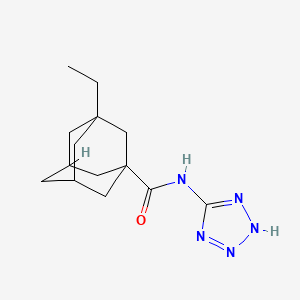
![Benzoic acid [5-(6-benzamido-9-purinyl)-3-fluoro-4-hydroxy-2-oxolanyl]methyl ester](/img/structure/B1224553.png)
![4-[(2,6-Diphenyl-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B1224554.png)
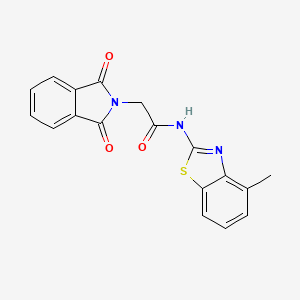
![5-[[4-[(Z)-2-cyano-2-(4-fluorophenyl)ethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1224557.png)
![2-[[4-Cyano-6,6,7-trimethyl-1-(4-morpholinyl)-5,8-dihydro-2,7-naphthyridin-3-yl]thio]acetic acid methyl ester](/img/structure/B1224561.png)
![4,6-dimethyl-3-[3-(trifluoromethyl)-2H-isoxazol-5-ylidene]-2-pyridinone](/img/structure/B1224562.png)
![2-(2,4-dimethylphenoxy)-N-[(5-ethyl-2-hydroxyanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1224563.png)
